1-(4-CHLOROPHENYL)-2-(PYRAZIN-2-YL)ETHANONE
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Overview
Description
4’-Chloro-2-(2-pyrazinyl)-acetophenone is an organic compound characterized by the presence of a chloro group, a pyrazinyl group, and an acetophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2-(2-pyrazinyl)-acetophenone typically involves the reaction of 4-chloroacetophenone with 2-pyrazinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 4’-Chloro-2-(2-pyrazinyl)-acetophenone may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce production costs and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2-(2-pyrazinyl)-acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4’-Chloro-2-(2-pyrazinyl)-acetophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Chloro-2-(2-pyrazinyl)-acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,5’-diamino-6-(2’-pyrazinyl)pyrimidine
- N-(4-Chloro-2-methylphenyl)-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 4-Chloro-2-[(3-chloro-2-pyrazinyl)ethynyl]benzamide
Uniqueness
4’-Chloro-2-(2-pyrazinyl)-acetophenone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
83227-49-0 |
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Molecular Formula |
C12H9ClN2O |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-pyrazin-2-ylethanone |
InChI |
InChI=1S/C12H9ClN2O/c13-10-3-1-9(2-4-10)12(16)7-11-8-14-5-6-15-11/h1-6,8H,7H2 |
InChI Key |
KBCBKIPUEHCLJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=NC=CN=C2)Cl |
Origin of Product |
United States |
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